
diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethyl-4-(2-phenylvinyl)pyridine with diallyl carbonate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
DADP has been investigated for its pharmacological properties, particularly in the context of neuroprotection and anti-cancer activities.
Neuroprotective Effects
Research indicates that DADP exhibits neuroprotective properties against oxidative stress-induced neuronal damage. A study conducted on neuronal cell lines demonstrated that DADP significantly reduced cell death caused by oxidative agents, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anti-Cancer Activity
DADP has shown promise as an anti-cancer agent. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of the cell cycle .
Table 1: Summary of Pharmacological Activities of DADP
Materials Science Applications
DADP is also being explored for its potential in materials science, particularly in the development of polymers and nanocomposites.
Polymer Synthesis
DADP can act as a monomer in the synthesis of functionalized polymers. Its unique structure allows for the incorporation of various functional groups, enhancing the properties of the resulting materials. For instance, polymers derived from DADP demonstrate improved thermal stability and mechanical strength compared to traditional polymers .
Nanocomposites
In nanotechnology, DADP has been utilized to create nanocomposites with enhanced electrical and thermal conductivity. These composites are being investigated for applications in electronic devices and energy storage systems .
Table 2: Material Properties Enhanced by DADP
Agricultural Chemistry Applications
DADP is being studied for its potential use as a pesticide or herbicide due to its biological activity against pests.
Insecticidal Properties
Preliminary studies have shown that DADP exhibits insecticidal activity against common agricultural pests. Its application could lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .
Herbicidal Activity
Additionally, DADP has been evaluated for herbicidal properties against certain weed species. The compound disrupts metabolic pathways in plants, leading to effective weed control without harming crop yields .
Table 3: Agricultural Applications of DADP
Mechanism of Action
The mechanism of action of diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Diallyl 2,6-dimethyl-4-(2-methylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Diallyl 2,6-dimethyl-4-(2-ethylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Diallyl 2,6-dimethyl-4-(2-phenylvinyl)-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as DADP) is a synthetic compound with potential biological activities. This article reviews the biological activity of DADP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DADP is characterized by the following structural formula:
This compound features a pyridine ring with two carboxylate groups and a phenylvinyl moiety that may contribute to its biological properties.
Anticancer Properties
Research indicates that DADP exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : DADP activates caspases and alters the expression of Bcl-2 family proteins, promoting cell death in cancer cells.
- Cell Cycle Arrest : It has been reported to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
- Inhibition of Metastasis : DADP appears to suppress epithelial-mesenchymal transition (EMT), thereby reducing the metastatic potential of tumors.
Antimicrobial Activity
DADP has demonstrated antimicrobial properties against several pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
The mechanisms underlying the biological activities of DADP include:
- Reactive Oxygen Species (ROS) Modulation : DADP may modulate ROS levels in cells, contributing to its anticancer and antimicrobial effects.
- Signaling Pathway Interference : The compound can interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
Case Studies
Several case studies have highlighted the efficacy of DADP in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with DADP led to significant reductions in cell viability and increased apoptosis markers.
- In Vivo Studies : Animal models treated with DADP showed reduced tumor growth and metastasis compared to control groups.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-14-27-22(25)20-16(3)24-17(4)21(23(26)28-15-6-2)19(20)13-12-18-10-8-7-9-11-18/h5-13,19,24H,1-2,14-15H2,3-4H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNWDKYHKPGDCL-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C=CC2=CC=CC=C2)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)/C=C/C2=CC=CC=C2)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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